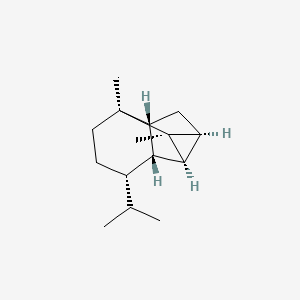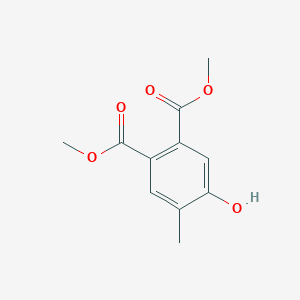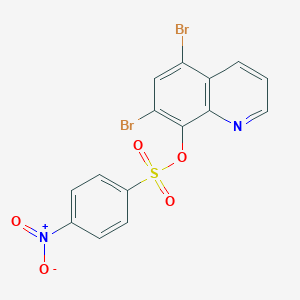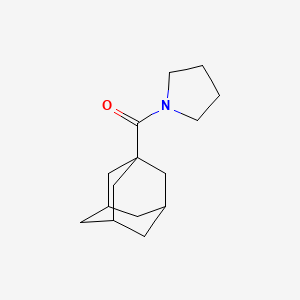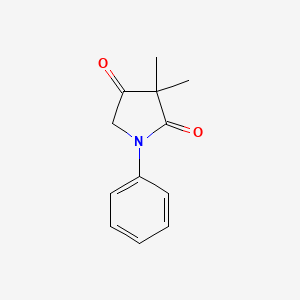
4'-Chloro-4-chloromethylbiphenyl
Descripción general
Descripción
4-Chloro-4-chloromethylbiphenyl, also known as PCB-81, is a synthetic organic compound that belongs to the group of polychlorinated biphenyls (PCBs). PCB-81 is a persistent environmental pollutant that has been found in various environmental matrices, including soil, water, air, and biota. Due to its persistence, bioaccumulation, and toxicity, PCB-81 has been listed as a priority pollutant by the United States Environmental Protection Agency (EPA) and the European Union.
Mecanismo De Acción
4'-Chloro-4-chloromethylbiphenyl exerts its toxic effects through multiple mechanisms, including disruption of endocrine signaling, oxidative stress, and immunomodulation. The compound has been shown to bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 4'-Chloro-4-chloromethylbiphenyl has also been shown to induce the production of reactive oxygen species (ROS) and to deplete antioxidant defenses, leading to oxidative damage to cellular macromolecules. Furthermore, 4'-Chloro-4-chloromethylbiphenyl has been shown to modulate the immune response by altering the production and activity of cytokines and chemokines.
Biochemical and Physiological Effects:
4'-Chloro-4-chloromethylbiphenyl has been shown to have a wide range of biochemical and physiological effects, including neurotoxicity, hepatotoxicity, immunotoxicity, and reproductive toxicity. The compound has been shown to disrupt the development and function of the nervous system, leading to cognitive and behavioral deficits. 4'-Chloro-4-chloromethylbiphenyl has also been shown to induce liver damage, including steatosis and fibrosis, and to alter the metabolism of xenobiotics and endogenous compounds. In addition, 4'-Chloro-4-chloromethylbiphenyl has been shown to suppress the immune response and to impair the reproductive function of both males and females.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Chloro-4-chloromethylbiphenyl is a useful tool for laboratory experiments due to its well-defined chemical structure, high purity, and availability as a reference material. The compound can be used to calibrate and validate analytical methods for the detection and quantification of PCBs in environmental samples. 4'-Chloro-4-chloromethylbiphenyl can also be used as a model compound for the investigation of the mechanisms of toxicity of PCBs and the development of remediation technologies for the removal of PCBs from contaminated sites. However, the use of 4'-Chloro-4-chloromethylbiphenyl in laboratory experiments is limited by its toxicity and potential hazards to human health and the environment. Appropriate safety measures and disposal procedures should be followed when handling and disposing of 4'-Chloro-4-chloromethylbiphenyl.
Direcciones Futuras
Future research on 4'-Chloro-4-chloromethylbiphenyl should focus on the development of new analytical methods for the detection and quantification of PCBs in environmental samples, as well as the investigation of the mechanisms of toxicity of PCBs and their effects on human health and the environment. New remediation technologies should also be developed for the removal of PCBs from contaminated sites, with a focus on cost-effective and sustainable approaches. Furthermore, the development of safer and more environmentally friendly alternatives to PCBs should be pursued to prevent further contamination of the environment.
Aplicaciones Científicas De Investigación
4'-Chloro-4-chloromethylbiphenyl has been used as a standard reference material in analytical chemistry for the calibration and validation of analytical methods for the detection and quantification of PCBs in environmental samples. The compound has also been used in toxicological studies to investigate the mechanisms of toxicity of PCBs and their effects on human health and the environment. In addition, 4'-Chloro-4-chloromethylbiphenyl has been used as a model compound for the development of remediation technologies for the removal of PCBs from contaminated sites.
Propiedades
IUPAC Name |
1-chloro-4-[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCOSRCEYMBQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274771 | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-4-chloromethylbiphenyl | |
CAS RN |
22494-49-1 | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)
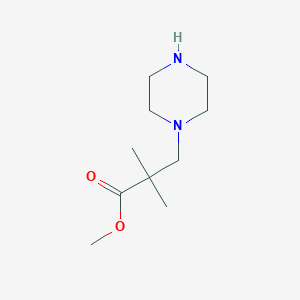

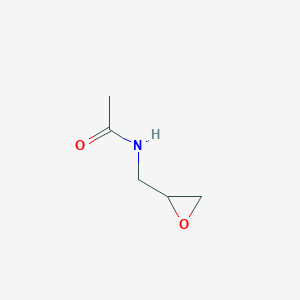

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, compd. with ethyl acetate and methyl 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetate (1:1:1)](/img/structure/B3253558.png)

